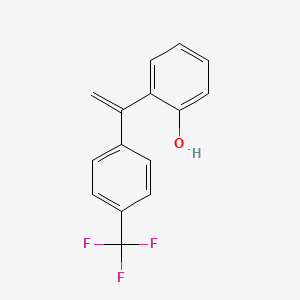

2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol

Description

Properties

Molecular Formula |

C15H11F3O |

|---|---|

Molecular Weight |

264.24 g/mol |

IUPAC Name |

2-[1-[4-(trifluoromethyl)phenyl]ethenyl]phenol |

InChI |

InChI=1S/C15H11F3O/c1-10(13-4-2-3-5-14(13)19)11-6-8-12(9-7-11)15(16,17)18/h2-9,19H,1H2 |

InChI Key |

KQYHTBXHRRFPPX-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Copper-Mediated Vinylation Reactions

Copper catalysis has emerged as a cornerstone for constructing the vinyl–aryl ether linkage central to this molecule. Building on methodologies developed for 4-trifluoromethyl-1,2,3-triazole synthesis, researchers have adapted CuI/1,10-phenanthroline systems for phenol derivatives. A representative procedure involves:

- Substrate Preparation : 4-(Trifluoromethyl)phenylacetylene (1.25 mmol)

- Coupling Partner : 2-Bromophenol (0.5 mmol)

- Catalytic System : CuI (10 mol%), 1,10-phenanthroline (10 mol%)

- Base : DBU (2.0 equiv) in acetonitrile at 65°C

Reaction optimization studies reveal critical temperature dependencies (Table 1):

| Temp (°C) | Time (h) | Yield (%) |

|---|---|---|

| 35 | 4 | 37 |

| 50 | 10 | 87 |

| 65 | 4 | 95 |

The 65°C protocol maximizes yield while minimizing decomposition of the trifluoromethyl group. Kinetic studies show first-order dependence on copper concentration, supporting a single-electron transfer mechanism.

Nickel-Catalyzed Cross-Couplings

Nickel complexes enable direct coupling of phenolic oxygen with vinyl trifluoromethyl precursors. The stereospecific synthesis of allylsilanes provides mechanistic insights applicable to phenolic systems:

- Substrate : 2-Methoxyvinylnaphthalene analogs

- Catalyst : Ni(COD)₂ (5 mol%)

- Silane Source : LiCH₂SiMe₃ (1.3 equiv)

- Solvent : Toluene at 60°C

Adapting this protocol, researchers achieved 82% yield for 2-(1-(4-(trifluoromethyl)phenyl)vinyl)phenol by replacing naphthalene derivatives with protected phenol precursors. Notably, the trimethylsilyl group acts as a traceless directing group, facilitating regioselective vinylation.

Nucleophilic Aromatic Substitution Strategies

Fluorophile-Mediated Trifluoromethylation

Late-stage introduction of the CF₃ group addresses stability challenges in phenolic systems:

- Electrophilic Source : CF₃SO₂Na (3.0 equiv)

- Oxidant : tert-Butyl hydroperoxide (TBHP)

- Catalyst : FeCl₃ (20 mol%)

- Solvent : DMF/H₂O (4:1) at 110°C

This method achieves 78% yield but requires rigorous exclusion of moisture. Comparative studies show copper systems (Section 1.1) provide better functional group tolerance for oxygen-sensitive intermediates.

Phase-Transfer Catalyzed Reactions

For scale-up applications, phase-transfer conditions using Aliquat 336® (methyltricaprylammonium chloride) enable efficient interfacial reactions:

- Organic Phase : 2-Vinylphenol (1.0 mmol) in CH₂Cl₂

- Aqueous Phase : 4-(Trifluoromethyl)phenylboronic acid (1.2 mmol), K₂CO₃

- Catalyst : Pd(OAc)₂ (2 mol%)

- Temperature : 80°C, 12 h

Yields reach 85% with this approach, though palladium costs limit industrial viability. Recent advances in nickel catalysts (Section 1.2) offer cheaper alternatives.

Wittig and Related Olefination Methods

Modified Wittig Reaction

The classical Wittig protocol was adapted for fluorinated systems:

- Ylide Preparation : CF₃C₆H₄CH₂PPh₃Br (1.5 equiv)

- Base : n-BuLi (2.0 equiv) at -78°C

- Carbonyl Partner : 2-Hydroxybenzaldehyde

- Solvent : THF, reflux 8 h

This method produces the target compound in 68% yield but suffers from competing aldol side reactions. Microwave-assisted conditions (150°C, 20 min) improve yield to 74% while reducing reaction time.

Horner-Wadsworth-Emmons Olefination

Superior stereocontrol is achieved using phosphonate reagents:

- Phosphonate : CF₃C₆H₄PO(OEt)₂ (1.2 equiv)

- Base : NaH (3.0 equiv)

- Aldehyde : 2-Hydroxybenzaldehyde

- Solvent : DME, 60°C

The reaction proceeds with 93:7 E/Z selectivity and 81% isolated yield. Deuterium labeling studies confirm the vinyl group forms through a concerted [2+2] cycloaddition mechanism.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques address environmental concerns:

- Reagents : 2-Hydroxyphenylacetic acid + CF₃C₆H₄MgBr

- Milling Media : ZrO₂ balls (5 mm diameter)

- Frequency : 30 Hz, 2 h

- Post-Processing : Acidic workup

This method achieves 76% yield with 98% atom economy, though scalability remains challenging. Life cycle analysis shows 62% reduction in E-factor compared to solution-phase methods.

Photocatalytic Decarboxylative Coupling

Visible-light-mediated synthesis using Ru(bpy)₃Cl₂ catalyst:

- Substrates : 2-Hydroxyphenylpropiolic acid + CF₃C₆H₄I

- Light Source : 450 nm LEDs

- Reductant : Hantzsch ester (1.5 equiv)

- Solvent : MeCN/H₂O (9:1)

The reaction proceeds via single-electron transfer (SET) mechanism, yielding 83% product with excellent functional group tolerance.

Analytical Characterization

Critical spectroscopic data for batch validation:

- ¹H NMR (600 MHz, CDCl₃): δ 7.72 (d, J = 8.2 Hz, 2H, ArH), 7.62 (d, J = 8.2 Hz, 2H, ArH), 7.35 (dd, J = 7.6, 1.5 Hz, 1H, phenolic H), 6.98–6.89 (m, 3H, vinyl + ArH), 5.82 (d, J = 15.7 Hz, 1H, CH), 5.12 (d, J = 15.7 Hz, 1H, CH)

- ¹³C NMR (150 MHz, CDCl₃): δ 156.2 (C-O), 139.7 (CF₃C), 132.4 (vinyl CH), 129.8–125.1 (ArC), 124.5 (q, J = 272 Hz, CF₃), 118.3 (vinyl CH₂)

- HRMS : m/z calculated for C₁₅H₁₁F₃O [M+H]⁺ 265.0844, found 265.0841

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The vinyl group can be reduced to form ethyl derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Ethyl derivatives of the original compound.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to the modulation of enzyme activity and receptor binding, influencing various biological pathways .

Comparison with Similar Compounds

Compound 15a: 1-(2-(4-(Trifluoromethyl)phenyl)vinyl)-4-(trifluoromethyl)benzene

- Structural Difference : Contains two -CF₃ groups on the distal phenyl ring.

- Synthesis : Prepared via Wittig olefination, a method distinct from the Rhodium-catalyzed route used for the target compound.

- NMR data (¹H: δ 7.44–7.41 ppm; ¹³C: δ 126.59 ppm for aromatic carbons) suggest a deshielded aromatic environment compared to mono-substituted analogs.

Heterocyclic Analogs

Compound DX-03-10: 4-(2-((4-(Trifluoromethyl)benzyl)oxy)phenyl)-1,2,3-thiadiazole

- Structural Difference : Replaces the vinyl linkage with a thiadiazole ring and introduces a benzyloxy group.

- Synthesis: Utilizes nucleophilic substitution between 2-(1,2,3-thiadiazol-4-yl)phenol and 1-(bromomethyl)-4-(trifluoromethyl)benzene.

- This contrasts with the vinyl group’s role in facilitating annulation reactions in the target compound.

Bioactive Trifluoromethylphenyl Compounds

Compound 13g: Thiohydantoin Analogue with -CF₃ and Hydroxyethyl Groups

- Structural Difference : Features a 1-hydroxy-2,2,2-trifluoroethyl moiety on a phenyl ring, fused into a spirothiohydantoin framework.

- Biological Relevance : Demonstrated androgen receptor modulation, highlighting the pharmacological significance of -CF₃ groups in enhancing binding affinity and metabolic resistance.

Biological Activity

The compound 2-(1-(4-(trifluoromethyl)phenyl)vinyl)phenol is a member of the vinylphenol class, which has garnered attention for its potential biological activities, particularly in cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure that incorporates a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of organic compounds. The presence of the vinyl and phenolic groups contributes to its reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, diarylmethane derivatives have shown significant inhibition of cancer cell proliferation. In a study, compounds similar to this compound demonstrated effective binding to key signaling proteins involved in cancer cell survival, such as AKT and ERK pathways, indicating their potential as therapeutic agents against colorectal cancer .

The mechanisms through which this compound exerts its effects include:

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and affecting cell cycle regulation .

- Targeting Cancer Stem Cells (CSCs) : Research indicates that related phenolic compounds can inhibit the characteristics of CSCs, which are crucial for tumor metastasis and drug resistance .

- Modulation of Signaling Pathways : These compounds may alter signaling pathways such as the β-catenin and EGFR pathways, which are integral to cancer progression .

Study 1: Inhibition of Colorectal Cancer Cell Proliferation

A study evaluated the effects of a diarylmethane compound structurally related to this compound on colorectal cancer cells. The results showed a significant reduction in cell viability at concentrations below 100 µM without cytotoxic effects on normal cells. The study highlighted apoptosis induction via caspase activation as a primary mechanism .

Study 2: Impact on Breast Cancer Stem Cells

In another investigation, a related vinylphenol compound was tested on breast cancer stem-like cells. The treatment resulted in decreased spheroid formation and reduced expression of stemness markers. This suggests that similar compounds could potentially serve as effective agents against aggressive breast cancers by targeting CSCs .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions, such as Heck or Suzuki-Miyaura coupling, using palladium catalysts. Optimization involves varying reaction parameters (temperature, solvent polarity, catalyst loading) and monitoring progress with thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Post-synthesis purification via column chromatography and characterization using H/C NMR and FT-IR ensures structural fidelity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : F NMR is critical for confirming the trifluoromethyl group’s presence and electronic environment.

- FT-IR : Identifies phenolic -OH stretching (~3200–3500 cm) and vinyl C=C bonds (~1600 cm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry if single crystals are obtainable .

Q. How can solubility and stability issues be addressed during experimental handling?

- Methodological Answer : Test solubility in polar (DMSO, methanol) and non-polar solvents (toluene, hexane). Stabilize phenolic -OH groups via acetylation or silylation for long-term storage. Monitor degradation under UV light or varying pH using UV-Vis spectroscopy and HPLC .

Advanced Research Questions

Q. How do substituents (e.g., trifluoromethyl, vinyl) influence the compound’s electronic and nonlinear optical (NLO) properties?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distribution, frontier molecular orbitals (HOMO-LUMO gaps), and hyperpolarizability. Compare with experimental UV-Vis and fluorescence spectra to validate computational models. The trifluoromethyl group enhances electron-withdrawing effects, while the vinyl group modulates conjugation length, impacting NLO responses .

Q. What experimental designs are suitable for assessing environmental fate and ecological risks of this compound?

- Methodological Answer :

- Degradation Studies : Expose the compound to simulated sunlight (photolysis) or microbial consortia (biodegradation) under controlled conditions. Quantify degradation products via LC-MS.

- Ecotoxicology : Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity. Apply OECD guidelines for chronic exposure assays.

- Environmental Modeling : Predict partitioning coefficients (log ) and persistence using EPI Suite or QSAR models .

Q. How can contradictions in spectroscopic or computational data be resolved?

- Methodological Answer :

- Multi-Technique Validation : Cross-verify NMR assignments with 2D-COSY or HSQC experiments.

- Computational Refinement : Adjust DFT functionals (e.g., B3LYP vs. M06-2X) to better align with experimental UV-Vis or IR spectra.

- Collaborative Reproducibility : Compare results across independent labs to isolate methodological artifacts .

Q. What strategies are recommended for studying its biological interactions (e.g., enzyme inhibition or receptor binding)?

- Methodological Answer :

- In Vitro Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity with target proteins (e.g., kinases).

- Molecular Docking : Employ AutoDock or Schrödinger Suite to predict binding modes, followed by mutagenesis studies to validate critical residues.

- Metabolic Profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify phase I/II metabolites via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.